molecular formula C8H13N3O B13611703 7,7-dimethyl-1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one

7,7-dimethyl-1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one

Cat. No.: B13611703
M. Wt: 167.21 g/mol
InChI Key: RBBNOJTYNCSBIW-UHFFFAOYSA-N
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Description

7,7-dimethyl-1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one is a heterocyclic compound that belongs to the pyrazolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4,6-dimethylpyridine with hydrazine derivatives, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the process may be catalyzed by acids or bases to facilitate the cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and the use of continuous flow reactors or other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazolopyridine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It may be used in the production of advanced materials with unique properties, such as electronic or photonic materials.

Mechanism of Action

The mechanism of action of 7,7-dimethyl-1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7,7-dimethyl-1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one include other pyrazolopyridine derivatives, such as:

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • Pyrazolo[3,4-d]thiazole

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the dimethyl groups and the fused pyrazole and pyridine rings

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

7,7-dimethyl-2,4,5,6-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-one

InChI

InChI=1S/C8H13N3O/c1-8(2)6-5(3-4-9-8)7(12)11-10-6/h9H,3-4H2,1-2H3,(H2,10,11,12)

InChI Key

RBBNOJTYNCSBIW-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CCN1)C(=O)NN2)C

Origin of Product

United States

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